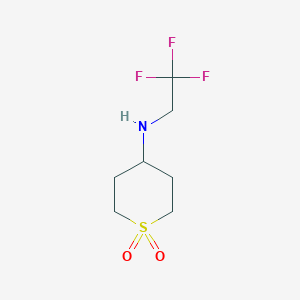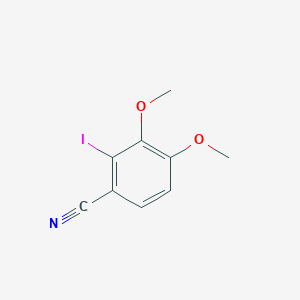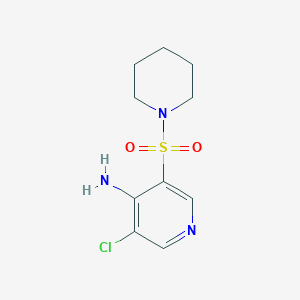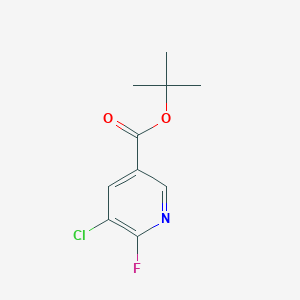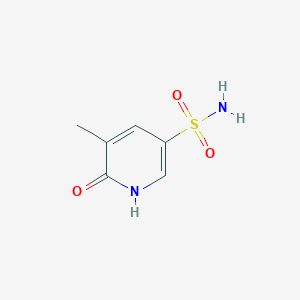![molecular formula C54H92O46 B13010103 Glc(a1-2)[Glc(a1-3)][Glc(a1-4)]Glc(a1-2)[Glc(a1-3)][Glc(a1-4)][Glc(a1-5)][Glc(b1-6)]aldehydo-Glc](/img/structure/B13010103.png)
Glc(a1-2)[Glc(a1-3)][Glc(a1-4)]Glc(a1-2)[Glc(a1-3)][Glc(a1-4)][Glc(a1-5)][Glc(b1-6)]aldehydo-Glc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maltononaose is an oligosaccharide composed of nine α-1,4-linked glucose molecules . It is a linear carbohydrate that plays a significant role in various biochemical processes. This compound is often used as a substrate in enzymatic studies to understand the cleavage distribution and enzyme kinetics of specific amylases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Maltononaose can be synthesized through the coupling reaction of cyclomaltodextrinase . This enzymatic method involves the use of cyclodextrin-hydrolyzing enzymes to produce maltononaose from smaller glucose units. The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity .
Industrial Production Methods
In industrial settings, maltononaose is produced using biocatalysts such as α-amylases and glucoamylases . These enzymes facilitate the hydrolysis of starch to produce maltononaose. The process involves the use of immobilized enzymes to enhance the efficiency and yield of the production .
Analyse Chemischer Reaktionen
Types of Reactions
Maltononaose undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic cleavage .
Common Reagents and Conditions
Hydrolysis: Typically carried out using acids or enzymes like α-amylase and glucoamylase.
Oxidation: Can be performed using oxidizing agents such as hydrogen peroxide under controlled conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Maltononaose has a wide range of applications in scientific research:
Wirkmechanismus
Maltononaose exerts its effects primarily through its interaction with specific enzymes. It binds to the active sites of enzymes like α-amylase and glucoamylase, facilitating the hydrolysis of starch into smaller glucose units . This interaction is crucial for understanding the enzyme’s subsite affinities and catalytic mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maltooctaose: An oligosaccharide with eight glucose units linked by α-1,4-glycosidic bonds.
Maltotriose: Composed of three glucose units linked by α-1,4-glycosidic bonds.
Uniqueness of Maltononaose
Maltononaose is unique due to its longer chain length, which provides more binding sites for enzymes. This makes it an ideal substrate for studying enzyme kinetics and subsite affinities . Its ability to form specific cleavage products also makes it valuable in various industrial applications .
Eigenschaften
Molekularformel |
C54H92O46 |
|---|---|
Molekulargewicht |
1477.3 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C54H92O46/c55-1-11-21(64)28(71)35(78)47(86-11)85-10-20(95-48-36(79)29(72)22(65)12(2-56)87-48)44(98-51-39(82)32(75)25(68)15(5-59)90-51)42(96-49-37(80)30(73)23(66)13(3-57)88-49)18(8-62)93-54-46(100-53-41(84)34(77)27(70)17(7-61)92-53)45(99-52-40(83)33(76)26(69)16(6-60)91-52)43(19(9-63)94-54)97-50-38(81)31(74)24(67)14(4-58)89-50/h8,11-61,63-84H,1-7,9-10H2/t11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+/m1/s1 |
InChI-Schlüssel |
KNBVLVBOKWRYEP-VOTZUFKISA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


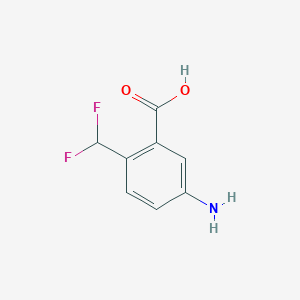
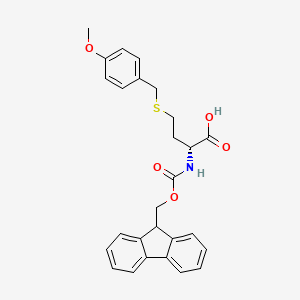
![tert-Butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B13010030.png)
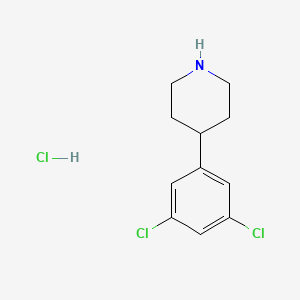

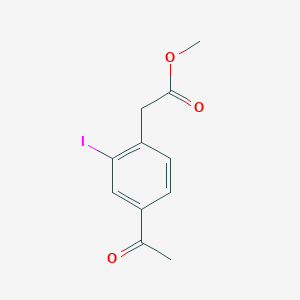
![tert-Butyl7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13010057.png)

